molecular formula C8H9ClN2O3S B14809087 3-Chloro-5-cyclopropoxypyridine-2-sulfonamide

3-Chloro-5-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14809087
M. Wt: 248.69 g/mol
InChI Key: XPRTWGADVNVPTJ-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxypyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropoxypyridine-2-sulfonamide typically involves the reaction of 3-chloro-5-cyclopropoxypyridine with a sulfonamide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine or sodium hydroxide, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in water or ethanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-5-cyclopropoxypyridine-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenylcarbamate: Another compound with a similar structural motif but different functional groups.

    5-Chloro-2,3-difluoropyridine: Shares the pyridine core but has different substituents.

Uniqueness

3-Chloro-5-cyclopropoxypyridine-2-sulfonamide is unique due to its combination of a cyclopropoxy group and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9ClN2O3S

Molecular Weight

248.69 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C8H9ClN2O3S/c9-7-3-6(14-5-1-2-5)4-11-8(7)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13)

InChI Key

XPRTWGADVNVPTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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